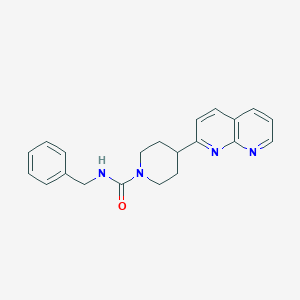

N-benzyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c26-21(23-15-16-5-2-1-3-6-16)25-13-10-17(11-14-25)19-9-8-18-7-4-12-22-20(18)24-19/h1-9,12,17H,10-11,13-15H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEYVWMLGKZDDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the 1,8-naphthyridine core .

Industrial Production Methods

the use of eco-friendly and atom-economical approaches is emphasized in recent synthetic methodologies .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyridine core.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction may produce reduced derivatives of the naphthyridine core.

Scientific Research Applications

2.1. Anticancer Properties

Recent studies have indicated that derivatives of naphthyridine compounds exhibit promising anticancer activities. Specifically, N-benzyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation. Research shows that modifications in the naphthyridine structure can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells .

2.2. CB2 Receptor Modulation

The compound has also been studied for its interaction with cannabinoid receptors, particularly CB2 receptors. Research indicates that naphthyridine derivatives can act as selective ligands for CB2 receptors, which are implicated in various physiological processes including pain modulation and immune response regulation. The presence of specific substituents on the naphthyridine scaffold significantly influences the compound's agonistic or antagonistic properties .

3.1. Alzheimer's Disease Treatment

This compound serves as a key intermediate in the synthesis of donepezil hydrochloride, a well-known drug used in the treatment of Alzheimer's disease. Donepezil is a reversible acetylcholinesterase inhibitor that improves cognitive function in patients with mild to moderate Alzheimer's disease .

3.2. Antihistaminic Effects

The compound has been evaluated for its antihistaminic activity, showing potential as a non-sedating H1 receptor antagonist. Studies on related naphthyridine derivatives have demonstrated their ability to inhibit histamine release and reduce allergic responses in vivo .

Case Study 1: Anticancer Activity

A study published in 2020 explored the anticancer effects of various naphthyridine derivatives on human cancer cell lines. The findings revealed that certain modifications enhanced cytotoxicity against breast cancer cells while maintaining low toxicity towards normal cells .

Case Study 2: CB2 Receptor Agonism

Another research effort focused on the pharmacological characterization of this compound as a CB2 receptor ligand. The study utilized β-arrestin recruitment assays to demonstrate that specific substituents at positions 6 and 3 of the naphthyridine scaffold influenced agonistic activity, highlighting the compound's therapeutic potential in pain management .

Data Tables

Mechanism of Action

The mechanism of action of N-benzyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The 1,8-naphthyridine core is known to interact with bacterial DNA gyrase and topoisomerase IV, inhibiting bacterial DNA replication . In cancer cells, the compound may induce apoptosis by interacting with DNA and disrupting cellular processes .

Comparison with Similar Compounds

1,8-Naphthyridine-Containing Receptors ()

Compounds such as N,N'-bis(7-methyl-1,8-naphthyridin-2-yl)-1,3-benzenedicarboxamide (II) and N,N',N''-tris(7-methyl-1,8-naphthyridin-2-yl)-1,3,5-benzenetricarboxamide (III) exhibit enhanced binding constants (Kb) due to their multiple 1,8-naphthyridine units, which strengthen interactions with guests through cooperative π-stacking and hydrogen bonding . In contrast, the single 1,8-naphthyridine unit in N-benzyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide may reduce binding avidity but improve selectivity for specific targets by minimizing off-site interactions.

Antibiotic Enhancers ()

Derivatives like 7-Acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA) and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB) demonstrate synergistic antibiotic effects against multi-resistant bacteria. Their electron-withdrawing substituents (e.g., trifluoromethyl, chloro) enhance interactions with bacterial efflux pumps or enzymes. The benzyl-piperidine-carboxamide group in the target compound may instead modulate pharmacokinetic properties, such as metabolic stability, due to reduced electrophilicity compared to sulfonamide or ketone groups .

Ru(II) Complexes with 1,8-Naphthyridine Ligands ()

Ru(II) complexes like [Ru(NCS)(C21H13N5)(C5H5N)2]NCS utilize bis(1,8-naphthyridin-2-yl)pyridine ligands for axial or equatorial coordination. These complexes rely on the naphthyridine’s nitrogen atoms for metal binding and hydrogen-bonding networks for supramolecular assembly.

Piperazine and Benzothiazole Derivatives ()

The compound 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(3-chloro-2-fluorobenzyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid hydrochloride features a piperazine ring and a carboxylic acid group, which increase polarity and hydrogen-bond donor capacity. The target compound’s piperidine and carboxamide groups may offer better blood-brain barrier penetration, making it more suitable for central nervous system targets .

Data Table: Key Structural and Functional Comparisons

Mechanistic and Application Insights

- Binding Affinity vs. Selectivity : Multi-naphthyridine compounds (e.g., II, III) achieve high binding constants but may lack selectivity, whereas the target compound’s single naphthyridine unit could optimize target specificity .

- Antibiotic Synergy : Derivatives with sulfonamide or ketone groups (e.g., 3-TNB) enhance antibiotic activity via electrophilic interactions, while the carboxamide group in the target compound may reduce toxicity .

- Structural Versatility : Unlike Ru(II) complexes, the target compound avoids metal-associated toxicity, broadening its therapeutic applicability .

Q & A

Q. How can stability issues under various storage conditions be addressed?

- Solutions :

- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the carboxamide bond .

- Light-sensitive packaging : Use amber vials to block UV-induced degradation of the naphthyridine core .

- Accelerated stability testing : Monitor decomposition at 40°C/75% RH over 4 weeks to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.